Mannuronate oligosaccharides DP20-DP35
CAS No.:
Cat. No.: VC0212763
Molecular Formula: C18H32O16
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H32O16 |
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Introduction
Structure and Chemical Composition
Mannuronate oligosaccharides DP20-DP35 are derived from the polysaccharide alginate, which is primarily composed of β-D-mannuronate (M) and α-L-guluronate (G) units. These oligosaccharides specifically consist of β-D-mannuronate units linked by 1,4-glycosidic bonds . The molecular formula for mannuronate oligosaccharides DP20 is typically represented as C120H142O121Na20, while DP35 is represented as C210H247O122Na35 .
The molecular mass of these compounds increases with the degree of polymerization, ranging from approximately 4,176 Da for DP20 to 7,146 Da for DP35, as confirmed by electrospray ionization mass spectrometry (ESI-MS) analysis . The presence of sodium ions in their structure contributes to their solubility and reactivity in biological systems.
Structural Characterization
Mass spectrometric analysis of mannuronate oligosaccharides DP20-DP35 reveals their precise molecular composition. When analyzed under conditions that produce mass spectra with M+H+, the compounds show characteristic peaks corresponding to their respective molecular weights . The masses predicted from DP20 (C120H142O121Na20) to DP35 (C210H247O122Na35) are 4,176 and 7,146 Da, respectively, as illustrated in the following table:
Oligosaccharide | Molecular Formula | Molecular Weight (Da) |
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DP20 | C120H142O121Na20 | 4,176 |
DP35 | C210H247O122Na35 | 7,146 |
In contrast to other alginate-derived oligosaccharides, mannuronate oligosaccharides DP20-DP35 are unique due to their specific degree of polymerization and targeted biological actions.
Preparation and Synthesis Methods
Enzymatic Preparation
The preparation of mannuronate oligosaccharides DP20-DP35 typically involves enzymatic degradation of alginate using alginate lyase. The process can be described as follows:
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Dissolution of alginate (typically 10 g) in 1 L of 20 mM Tris-HCl buffer (pH 7.0)
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Addition of alginate lyase (approximately 10 U)
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Incubation at 39°C for 5 minutes
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Heating to 100°C to stop the reaction
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Addition of ethanol to a final concentration of 50% (v/v) to precipitate higher molecular weight components
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Centrifugation at 1,000× g for 10 minutes to remove precipitates
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Filtration through a 0.45 μm membrane
The mannuronic acid to guluronic acid ratio (M/G) in the starting alginate material significantly influences the properties of the resulting oligosaccharides. For example, alginate with an M/G ratio of 2.28 has been reported in the preparation of oligosaccharide nanomedicine of alginate sodium (ONAS) .
Purification Techniques
To ensure the removal of trace salts and impurities, the sample is typically purified using techniques such as gel filtration chromatography. For analytical purposes, samples are further purified using spin columns prior to mass spectrometric analysis and are typically analyzed at a concentration of approximately 1% (w/v) .
Biological Activities
Anti-inflammatory Properties
Mannuronate oligosaccharides DP20-DP35 demonstrate significant anti-inflammatory properties, which have been evidenced in various studies. For instance, when administered as part of ONAS (oligosaccharide nanomedicine of alginate sodium), these compounds have been shown to modulate inflammatory markers. Specifically, they reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) while increasing the levels of anti-inflammatory factors like interleukin-1 receptor antagonist (IL-1ra) .
Antioxidant Effects
These oligosaccharides exhibit substantial antioxidant properties. Studies have demonstrated that mannuronate oligosaccharides can increase the levels of superoxide dismutase (SOD) and glutathione (GSH), which are important markers of antioxidant status. This effect has been observed in both cellular models and in vivo, suggesting a potential role in protecting against oxidative stress-related conditions .
Hypouricemic Activity
One of the most notable biological activities of mannuronate oligosaccharides is their hypouricemic effect. Research has shown that administration of mannuronate oligosaccharides (MOS) at a dose of 200 mg/kg/day for four weeks significantly reduced serum uric acid (SUA) levels in hyperuricemic mice from 176.4 ± 7.9 μmol/L to 135.7 ± 10.9 μmol/L (p < 0.05) . This effect was associated with:
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Alleviation of inflammatory responses in the kidney
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Promotion of uric acid excretion through regulation of renal and intestinal transporters
Effects on Gut Microbiota
Mannuronate oligosaccharides have been shown to modulate the gut microbiota in experimental models. In hyperuricemic mice, MOS treatment decreased the levels of certain bacterial genera such as Tyzzerella. Further investigation using antibiotic-induced pseudo-sterile mice demonstrated that the gut microbiota plays a crucial role in the hypouricemic effect of MOS, suggesting a prebiotic-like activity of these compounds .
Therapeutic Applications
Treatment of Hyperuricemia
Based on their hypouricemic properties, mannuronate oligosaccharides show promise as potential therapeutic agents for hyperuricemia and associated conditions such as gout. The ability of MOS to reduce serum uric acid levels and alleviate inflammatory responses in the kidney makes it a candidate for further development as a treatment for these conditions .
Biofilm Dissolution
Mannuronate oligosaccharides, particularly when combined with certain alginate lyases, have demonstrated potential in dissolving biofilms formed by pathogenic bacteria such as Pseudomonas aeruginosa. This activity is particularly relevant for treating chronic infections associated with biofilm formation, such as those occurring in cystic fibrosis patients .
Research indicates that enzymes with both polyM and polyG (polyM/G) degradation activities, which can effectively break down mannuronate-containing structures, are most effective in dissolving these biofilms. When combined with antibiotics, these enzymes show synergistic effects, enhancing the efficacy of antimicrobial treatment .
Orthopedic Applications
Mannuronate oligosaccharides DP20-DP35, when formulated as ONAS, have shown therapeutic benefits in the treatment of degenerative lumbar disease (DLD). Clinical studies have reported several advantages of ONAS treatment in DLD patients who received posterior lumbar interbody fusion with cages (PLIFC), including:
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Lower infection rates and fewer side effects compared to control treatments
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Higher fusion rates
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Improved Japanese Orthopaedic Association (JOA) scores, indicating better functional outcomes
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Favorable changes in biochemical markers, including reduced levels of miR-155, ALT, AST, and IL-1β, as well as increased levels of SOD, GSH, and IL-1ra
These findings suggest potential applications of mannuronate oligosaccharides in orthopedic medicine, particularly for improving outcomes after spinal surgery.
Mechanisms of Action
Regulation of miR-155 Expression
One of the key molecular mechanisms underlying the therapeutic effects of mannuronate oligosaccharides is their ability to modulate the expression of microRNA-155 (miR-155). Studies using MG-63 human osteosarcoma cells have shown that alginate oligosaccharides (AOS), including mannuronate oligosaccharides, reduce miR-155 levels in a concentration-dependent manner when the concentration exceeds 1 μg/mL .
The regulation of miR-155 is significant because this microRNA is involved in inflammatory responses and oxidative stress. By reducing miR-155 levels, mannuronate oligosaccharides may exert their anti-inflammatory and antioxidant effects.
Modulation of Uric Acid Metabolism
In the context of hyperuricemia, mannuronate oligosaccharides promote uric acid excretion by regulating the protein levels of various transporters involved in uric acid handling. Specifically, MOS has been shown to regulate:
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Renal GLUT9 (glucose transporter 9)
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Renal URAT1 (urate transporter 1)
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Intestinal GLUT9
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Intestinal ABCG2 (ATP-binding cassette sub-family G member 2)
These transporters play crucial roles in uric acid reabsorption and excretion, and their modulation by MOS contributes to the observed hypouricemic effect.
Influence on Gut Microbiota
As mentioned earlier, mannuronate oligosaccharides modulate the composition of gut microbiota, which appears to be an important mechanism for their hypouricemic effect. The precise manner in which MOS influences microbial populations, and how these changes contribute to uric acid metabolism, represents an area for further research .
Comparison with Other Oligosaccharides
Mannuronate oligosaccharides DP20-DP35 share similarities with other polysaccharide-derived compounds but possess unique characteristics that distinguish them from related molecules:
Compound | Structure Type | Unique Features |
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Mannuronate Oligosaccharides DP20-DP35 | β-D-mannuronate units | Specific degree of polymerization; targeted action against bacterial biofilms; hypouricemic effect |
Guluronate Oligosaccharides | α-L-guluronate units | Primarily involved in forming different gel structures |
Alginate | Copolymer (M/G) | Composed of both β-D-mannuronate and α-L-guluronate; forms gels |
Chitosan Oligosaccharides | N-acetyl-D-glucosamine | Exhibits antibacterial properties; used in wound healing |
Hyaluronic Acid | Disaccharide repeats | Known for its role in skin hydration and joint lubrication |
The unique properties of mannuronate oligosaccharides, particularly their specific degree of polymerization and targeted biological activities, make them distinct from other polysaccharide derivatives used in similar applications .
Current Research and Future Directions
Research on mannuronate oligosaccharides DP20-DP35 is ongoing, with several promising directions:
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Further elucidation of the molecular mechanisms underlying their biological activities
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Development of optimized formulations for specific therapeutic applications
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Investigation of potential synergistic effects with other therapeutic agents
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Exploration of additional applications in various disease states
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Clinical trials to establish safety and efficacy in human subjects
The versatility of these compounds, combined with their favorable safety profile, positions them as promising candidates for various biomedical applications.
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